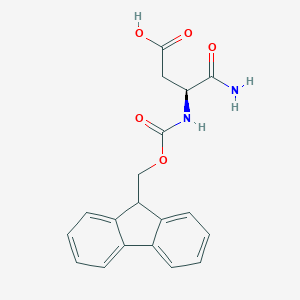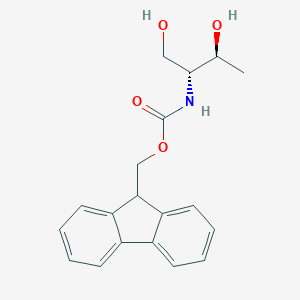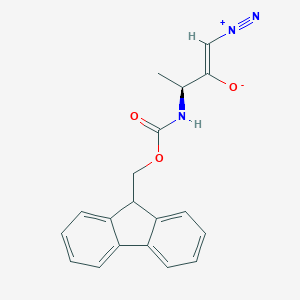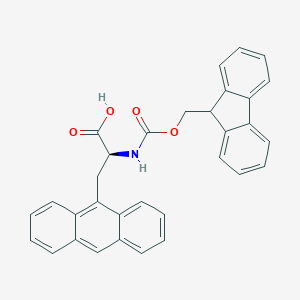
fmoc-d-Threoninol
説明
Fmoc-d-Threoninol is a compound with the molecular formula C19H21NO4 . It is also known by other names such as N-Fmoc-L-threonol, Fmoc-L-threoninol, and Fmoc-Thr-ol . The molecular weight of this compound is 327.4 g/mol .
Molecular Structure Analysis
The molecular structure of fmoc-d-Threoninol consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to a threoninol molecule . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate .Chemical Reactions Analysis
While specific chemical reactions involving fmoc-d-Threoninol are not available, it’s known that Fmoc-based peptides are commonly used in solid-phase peptide synthesis . The Fmoc group is typically removed in the presence of a base, such as piperidine .科学的研究の応用
Fmoc-d-Threoninol is utilized in the synthesis of octreotide and its analogues, which are beneficial for tumor visualization and treatment. A novel approach using p-carboxybenzaldehyde to anchor Fmoc-threoninol to solid phase resins was developed, leading to efficient and large-scale synthesis of octreotide and its analogues for radiopharmaceutical and tagged conjugates (Hsieh et al., 1999).
Fmoc-d-Threoninol is involved in the solid-phase synthesis of carbonylated peptides. A fully protected derivative, Fmoc-Atda-OH, of a novel unnatural amino acid was designed, enabling the synthesis of peptides containing D,L-Thr(O) residue. This method is relevant for studying oxidatively modified peptides related to diseases (Waliczek et al., 2015).
It plays a crucial role in the solid-phase synthesis of glycopeptides. Fmoc-threoninol derivatives with O-glycosidically peracetylated sugar chains have been used for synthesizing glycopeptides, which are significant in studying protein-carbohydrate interactions (Luening et al., 1989).
Fmoc-d-Threoninol is essential in the synthesis of phosphoserine- or phosphothreonine-containing peptides, utilizing a pre-phosphorylation strategy for peptide synthesis. These derivatives are valuable as building blocks for automated peptide synthesis by solid-phase method (WakamiyaTateaki et al., 1996).
It is instrumental in the development of peptide alcohols and conjugates, such as octreotide, using a bifunctional linker for anchoring to amine-resins. This approach facilitates high-yield synthesis and direct coupling of conjugates to peptides (Wu et al., 1999).
Fmoc-d-Threoninol modified amino acids and peptides exhibit self-assembly features and are used in various applications, including cell cultivation, drug delivery, and therapeutic properties. This demonstrates the role of Fmoc-d-Threoninol in the development of functional materials (Tao et al., 2016).
Safety and Hazards
作用機序
Target of Action
Fmoc-d-Threoninol is a derivative used in peptide synthesis . Its primary targets are the amino acid sequences of proteins. It plays a crucial role in the formation of peptides, which are the building blocks of proteins.
Mode of Action
Fmoc-d-Threoninol interacts with its targets by being incorporated into the growing peptide chain during the process of solid-phase peptide synthesis . The Fmoc group (9-fluorenylmethoxycarbonyl) serves as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions, ensuring that the peptide chain grows in the desired manner.
Biochemical Pathways
The main biochemical pathway affected by Fmoc-d-Threoninol is the process of protein synthesis. Specifically, it is involved in the elongation step of peptide chain formation during solid-phase peptide synthesis . The downstream effects include the formation of peptides with specific amino acid sequences, which can then fold into functional proteins.
Result of Action
The result of Fmoc-d-Threoninol’s action is the formation of peptides with specific amino acid sequences . These peptides can then fold into functional proteins, which play various roles in biological systems, from enzymatic activity to structural support.
Action Environment
The action of Fmoc-d-Threoninol is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the stability of Fmoc-d-Threoninol can be affected by exposure to light and heat, so it is typically stored at room temperature .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3S)-1,3-dihydroxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDHMTZJSRRIQ-SGTLLEGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427238 | |
| Record name | fmoc-d-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
fmoc-d-Threoninol | |
CAS RN |
252049-03-9, 252049-02-8 | |
| Record name | Carbamic acid, [(1S,2S)-2-hydroxy-1-(hydroxymethyl)propyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | fmoc-d-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















